![molecular formula C11H21NO3 B14367469 ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate CAS No. 91241-65-5](/img/structure/B14367469.png)
ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a cyclohexyl ring with a hydroxymethyl group and an ethyl carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate typically involves the reaction of 4-(hydroxymethyl)cyclohexylmethanol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-(hydroxymethyl)cyclohexylmethanol} + \text{ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
Ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- N-(4-Hydroxycyclohexyl)carbamate
Uniqueness
Ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate is unique due to its specific structural features, such as the presence of both a hydroxymethyl group and an ethyl carbamate moiety
特性
CAS番号 |
91241-65-5 |
|---|---|
分子式 |
C11H21NO3 |
分子量 |
215.29 g/mol |
IUPAC名 |
ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-2-15-11(14)12-7-9-3-5-10(8-13)6-4-9/h9-10,13H,2-8H2,1H3,(H,12,14) |
InChIキー |
FLKIQKGKZXWQRJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCC1CCC(CC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


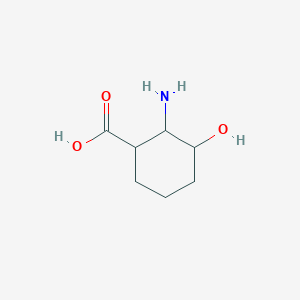
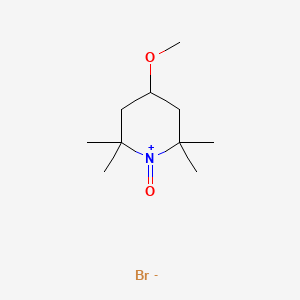
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
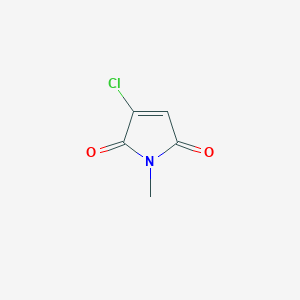
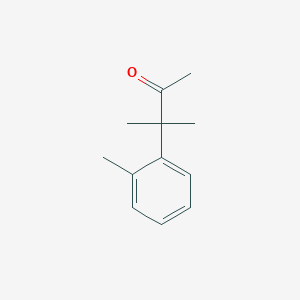
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)

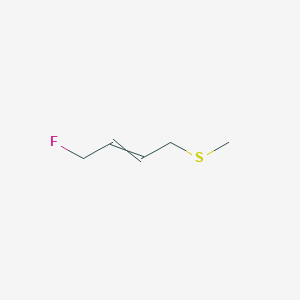
![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)

![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
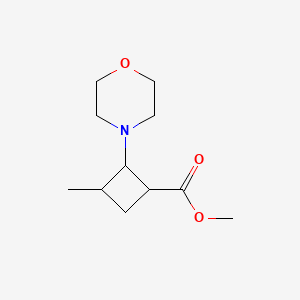
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)
